Pyrrole derivatives, particularly those containing the carbaldehyde group, have garnered significant attention due to their utility as intermediates in the synthesis of various compounds, including pharmaceuticals, food flavors, and functional materials. The compound 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a notable example within this class of chemicals, possessing a structure that allows for diverse reactivity and applications. The following analysis delves into the synthesis, mechanism of action, and applications of this compound, drawing on recent research findings.
The versatility of pyrrole-2-carbaldehyde derivatives extends to various fields. In medicinal chemistry, these compounds serve as intermediates for the synthesis of small molecule anticancer drugs. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous-soluble aldehyde with potential applications in cancer treatment4. In the realm of materials science, the conversion of carbohydrates into pyrrole-2-carbaldehydes paves the way for the development of functional materials1. Additionally, the reaction of chromone-3-carbaldehyde with α-amino acids to yield 3- and 4-(2-hydroxybenzoyl)pyrroles demonstrates the utility of pyrrole derivatives in synthesizing compounds with potential applications in dyes and pigments5.
This compound is classified as a heterocyclic aromatic compound, specifically a pyrrolopyridine derivative. It has been studied for its biological properties, including potential antimicrobial and anticancer activities, making it a subject of interest in pharmaceutical research. The compound is synthesized from various precursors through multiple synthetic routes, which will be detailed in the synthesis analysis section.
The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves several steps, including cyclization and functionalization reactions.
Industrial production methods may utilize continuous flow reactors to optimize yield and purity while minimizing waste.
The molecular structure of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be described using various chemical notation systems:
CN1C=CC2=C(N=C1)C(=C(C2)C=O)
The compound features:
Structural analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its conformational dynamics.
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactions yield various products depending on the specific conditions:
The mechanism of action for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde primarily involves its interaction with biological targets such as fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs, this compound forms hydrogen bonds with key residues in the receptor's hinge region, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell proliferation and survival.
In vitro studies have demonstrated that this compound can inhibit breast cancer cell proliferation and induce apoptosis, showcasing its potential as an anticancer agent.
The physical properties of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde include:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Sensitive to air oxidation |
Chemical properties include its reactivity profile due to the presence of both an aldehyde group and a nitrogen-containing ring system.
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several significant applications:
It may also find uses in developing new materials with specific electronic or optical properties due to its unique structural characteristics.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2